Obscurolide A3
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Overview
Description
Obscurolide A3 is a natural product that belongs to the obscurin family of compounds. It was first isolated from the marine sponge, Petrosia sp. in 2013. This compound has shown promising results in various scientific research applications due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of obscurolide A3 is not fully understood. However, it has been suggested that this compound induces cell death in cancer cells by activating the mitochondrial apoptotic pathway. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This activity may contribute to the neuroprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell death by activating the mitochondrial apoptotic pathway. In neurodegenerative diseases, this compound protects neurons from oxidative stress and prevents the formation of amyloid plaques. This compound has also been shown to inhibit the activity of acetylcholinesterase, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of obscurolide A3 is its unique chemical structure, which makes it a promising candidate for drug development. This compound has also shown promising results in various scientific research applications, including cancer research, neurodegenerative diseases, and microbial infections. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for obscurolide A3 research. One direction is to further investigate the mechanism of action of this compound, particularly in cancer cells and neurodegenerative diseases. Another direction is to explore the potential use of this compound as a drug candidate for various diseases. Additionally, further research is needed to optimize the synthesis method of this compound to increase its yield and purity.
Synthesis Methods
The synthesis of obscurolide A3 is a challenging task due to its complex structure. The natural product was initially isolated from Petrosia sp. through a series of chromatography techniques. However, the yield of the natural product was low, and the isolation process was time-consuming. Recently, a synthetic method for this compound has been developed, which involves the use of a palladium-catalyzed cyclization reaction. This method has enabled the production of this compound in larger quantities and with higher purity.
Scientific Research Applications
Obscurolide A3 has shown promising results in various scientific research applications, including cancer research, neurodegenerative diseases, and microbial infections. In cancer research, this compound has been shown to induce cell death in various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and prevent the formation of amyloid plaques, which are associated with Alzheimer's disease. In microbial infections, this compound has been shown to have antibacterial and antifungal properties.
properties
CAS RN |
144398-01-6 |
---|---|
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
5-[(E)-3-hydroxybut-1-enyl]-4-[4-(hydroxymethyl)anilino]oxolan-2-one |
InChI |
InChI=1S/C15H19NO4/c1-10(18)2-7-14-13(8-15(19)20-14)16-12-5-3-11(9-17)4-6-12/h2-7,10,13-14,16-18H,8-9H2,1H3/b7-2+ |
InChI Key |
SNVFXNDFGJQWAO-FARCUNLSSA-N |
Isomeric SMILES |
CC(/C=C/C1C(CC(=O)O1)NC2=CC=C(C=C2)CO)O |
SMILES |
CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)CO)O |
Canonical SMILES |
CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)CO)O |
synonyms |
obscurolide A3 |
Origin of Product |
United States |
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